Julichrome Q6 glucuronide
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Overview
Description
Julichrome Q6 glucuronide is a natural product found in Streptomyces with data available.
Scientific Research Applications
Identification and Characterization Julichrome Q6 glucuronide was identified as a monomeric subunit of the julimycin B-I complex from a terrestrial Streptomyces sp. It is the first monomeric member of this complex and was characterized using 2D NMR spectra, along with other julichromes (Shaaban et al., 2007).
Biosynthesis in Marine Gastropod Mollusk-Associated Streptomyces The biosynthetic gene cluster for antibacterial julichromes was identified in marine gastropod mollusk-associated Streptomyces sampsonii. Key enzymes in this biosynthesis include JuiL (ketoreductase), JuiM (acetyltransferase), JuiI, and JuiN which are involved in assembly and tailoring steps of julichrome Q6 (Ji et al., 2020).
Cytotoxicity and Antibacterial Properties Julichrome Q6 and its derivatives were studied for their cytotoxicity against various human cancer cell lines and normal cell lines. One of the derivatives, julichrome Q6.6, showed selective cytotoxic activity. Additionally, julichrome Q12 displayed antibacterial activity against specific bacterial strains (Shen et al., 2019).
Role in Radical Scavenging New julichrome compounds, including 12T061C, a member of the Julichrome family, were identified with potent radical-scavenging activity. This activity is similar to known antioxidants like α-tocopherol and quercetin, suggesting its potential in oxidative stress-related applications (Komoda et al., 2014).
Production Using Genetically Engineered Yeast The production of glucuronides, including this compound, has been facilitated using genetically engineered fission yeast Schizosaccharomyces pombe. This method is significant for drug development and toxicity studies, offering an efficient way to produce drug metabolites (Drăgan et al., 2010).
Properties
Molecular Formula |
C25H28O12 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-6,9-dihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28O12/c1-9(35-10(2)26)17-12-7-11-5-4-6-14(15(11)18(28)16(12)13(27)8-25(17,3)34)36-24-21(31)19(29)20(30)22(37-24)23(32)33/h4-7,9,17,19-22,24,28-31,34H,8H2,1-3H3,(H,32,33)/t9-,17-,19+,20+,21-,22+,24-,25+/m1/s1 |
InChI Key |
HMHKLPIPMGRQSG-SYYMLNSKSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=C3C(=C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)OC(=O)C |
Canonical SMILES |
CC(C1C2=C(C(=O)CC1(C)O)C(=C3C(=C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC(=O)C |
Synonyms |
julichrome Q6 glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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